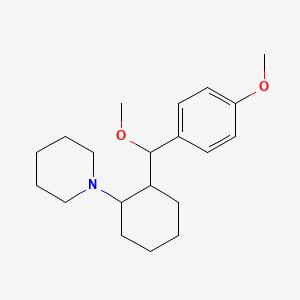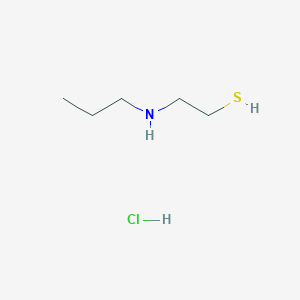
Ethanethiol, 2-(propylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) is a chemical compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) and are known for their strong and often unpleasant odors. Ethanethiol, in particular, is commonly used as an odorant in natural gas to detect leaks due to its distinctive smell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) can be synthesized through a series of chemical reactions involving ethanethiol and propylamine. The synthesis typically involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (-SH). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products .
Industrial Production Methods
In industrial settings, the production of ethanethiol,2-(propylamino)-,hydrochloride(1:1) may involve the use of thiourea as a nucleophile to improve the yield and purity of the final product. The intermediate alkyl isothiourea salt formed during the reaction is hydrolyzed with an aqueous base to produce the desired thiol compound .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form sulfides (R-S-R’).
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Alkyl halides and hydrosulfide anion (-SH) or thiourea.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Sulfides (R-S-R’).
Scientific Research Applications
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biological processes involving thiol-disulfide interconversion, which is crucial for protein structure and function.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes and proteins.
Mechanism of Action
The mechanism of action of ethanethiol,2-(propylamino)-,hydrochloride(1:1) involves its interaction with molecular targets through its sulfhydryl group (-SH). This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also undergo redox reactions, playing a role in cellular processes that protect against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with the formula C2H6S, known for its use as an odorant in natural gas.
2-Mercaptoethanol: A thiol used in biochemistry for reducing disulfide bonds in proteins.
Thiourea: A sulfur-containing compound used as a nucleophile in the synthesis of thiols.
Uniqueness
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) is unique due to its combination of a thiol group with a propylamino group, which may confer specific reactivity and biological activity not found in simpler thiols. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
33744-35-3 |
|---|---|
Molecular Formula |
C5H14ClNS |
Molecular Weight |
155.69 g/mol |
IUPAC Name |
2-(propylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-2-3-6-4-5-7;/h6-7H,2-5H2,1H3;1H |
InChI Key |
KVFGLDRQYJGQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


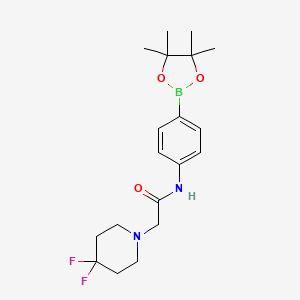


![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
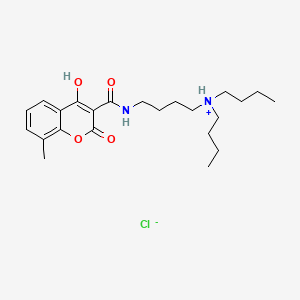

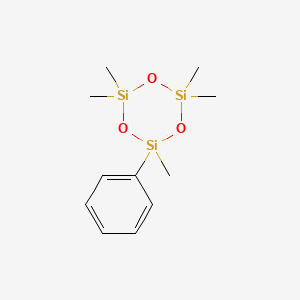

![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
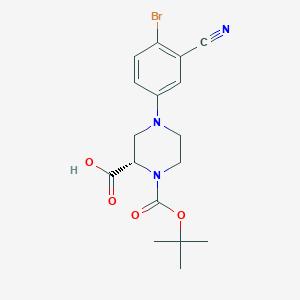
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
